molecular formula C13H20ClNO B12748426 8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride CAS No. 136375-81-0

8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(sup 2,6).0(sup 3,10).0(sup 5,9))undecane hydrochloride

Cat. No.: B12748426
CAS No.: 136375-81-0
M. Wt: 241.76 g/mol
InChI Key: AELQGAMTPZVQJR-UHFFFAOYSA-N
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Description

8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride is a complex organic compound with a unique pentacyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure consists of a pentacyclic cage with a hydroxyethyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride typically involves multiple steps. One common method starts with cyclopentadiene and 1,4-benzoquinone as starting materials. The synthesis proceeds through a Diels-Alder reaction, followed by [2+2] photo-cycloaddition and Huang-Minlon reduction . The reaction conditions for these steps are carefully controlled to achieve high yields and purity.

Industrial Production Methods

For industrial production, the synthesis route is optimized for scalability. This involves using readily available starting materials and efficient reaction conditions. The process may include additional purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their function. The pentacyclic structure provides stability and rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Hydroxyethyl)pentacyclo(5.4.0.0(2,6).0(3,10).0(5,9))undecane hydrochloride is unique due to its hydroxyethyl group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

136375-81-0

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

2-(8-pentacyclo[5.4.0.02,6.03,10.05,9]undecanylamino)ethanol;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c15-2-1-14-13-10-6-4-7-9-5(6)3-8(10)11(9)12(7)13;/h5-15H,1-4H2;1H

InChI Key

AELQGAMTPZVQJR-UHFFFAOYSA-N

Canonical SMILES

C1C2C3CC4C2C5C1C3C(C45)NCCO.Cl

Origin of Product

United States

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